

# Unraveling the Identity of C902: A Critical Prerequisite for Target Validation Analysis

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## Compound of Interest

Compound Name: C902

Cat. No.: B15602100

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A comprehensive analysis of the therapeutic target "**C902**" in specific cancer types is currently impeded by the existence of multiple, distinct molecular entities referred to by similar nomenclature. Initial research has revealed at least three different investigational drugs designated as "**C902**" or a similar variant, each with a unique mechanism of action and therapeutic target. To provide an in-depth technical guide as requested, clarification on the specific "**C902**" of interest is essential.

Our investigation has identified the following compounds, all of which could be construed as "**C902**":

- BG-C0902: An antibody-drug conjugate (ADC) that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). This therapeutic approach involves delivering a cytotoxic agent directly to cancer cells that overexpress these receptors. A Phase 1 clinical trial is currently recruiting participants with advanced solid tumors to evaluate the safety and efficacy of BG-C0902.[1]
- COM902 (rilvegostomig): A bispecific antibody that targets two key immune checkpoint proteins: Programmed cell death protein 1 (PD-1) and T-cell immunoreceptor with Ig and ITIM domains (TIGIT). By blocking both of these inhibitory pathways, COM902 aims to enhance the body's anti-tumor immune response. AstraZeneca is advancing a PD-1/TIGIT bispecific antibody derived from COM902 into late-stage clinical development for various cancers, including non-small cell lung cancer and gastric cancer.[2]

- MRTX0902: A Son of Sevenless homolog 1 (SOS1) inhibitor. SOS1 is a crucial protein in the RAS signaling pathway, which is frequently mutated in cancer. MRTX0902 is being investigated in a Phase 1/2 clinical trial in combination with a KRAS G12C inhibitor, adagrasib, for the treatment of advanced solid tumors harboring mutations in the KRAS-MAPK pathway.[3][4][5]

The distinct nature of these three compounds—an ADC, a bispecific antibody, and a small molecule inhibitor—necessitates entirely different approaches to target validation, experimental protocols, and signaling pathway analysis. For instance, validating the target of an ADC like BG-C0902 would involve assessing EGFR and MET expression levels in tumor tissues, while validating a SOS1 inhibitor like MRTX0902 would require biochemical and cellular assays to measure the inhibition of the RAS pathway.

To proceed with the creation of a detailed technical guide, we kindly request the user to specify which of the following "**C902**" molecules is the subject of interest:

- BG-C0902 (EGFR/MET ADC)
- COM902 (PD-1/TIGIT bispecific antibody)
- MRTX0902 (SOS1 inhibitor)

Upon receiving this clarification, we will be able to conduct a targeted and comprehensive literature search to gather the necessary quantitative data, experimental protocols, and signaling pathway information to construct the requested in-depth technical guide. This will ensure the final document is accurate, relevant, and of high value to the intended audience of researchers, scientists, and drug development professionals.

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## References

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